2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline

CAS No.:

Cat. No.: VC13513981

Molecular Formula: C13H17N3O

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17N3O |

|---|---|

| Molecular Weight | 231.29 g/mol |

| IUPAC Name | 4-(2-methylimidazol-1-yl)-2-propan-2-yloxyaniline |

| Standard InChI | InChI=1S/C13H17N3O/c1-9(2)17-13-8-11(4-5-12(13)14)16-7-6-15-10(16)3/h4-9H,14H2,1-3H3 |

| Standard InChI Key | PZFJEBWTHBTLJJ-UHFFFAOYSA-N |

| SMILES | CC1=NC=CN1C2=CC(=C(C=C2)N)OC(C)C |

| Canonical SMILES | CC1=NC=CN1C2=CC(=C(C=C2)N)OC(C)C |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

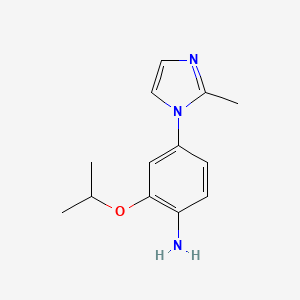

The compound’s structure (Figure 1) consists of:

-

Benzene core: Serves as the central aromatic system.

-

Amino group (-NH): Positioned at the first carbon (C1).

-

2-Methylimidazol-1-yl group: Attached at C4, featuring a methyl substituent on the imidazole ring’s second nitrogen.

-

Isopropoxy group (-OCH(CH)): Located at C2, introducing steric bulk and influencing electronic properties.

The imidazole ring’s bond lengths, as observed in analogous structures, typically show C–N distances of 1.312–1.358 Å, reflecting resonance stabilization between the aromatic system and the nitrogen lone pairs .

Synthesis and Manufacturing Processes

Key Synthetic Routes

While no direct synthesis of 2-isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline is reported, methodologies for analogous compounds suggest two plausible pathways:

Nucleophilic Aromatic Substitution (NAS)

-

Nitro Precursor Functionalization:

-

Nitro Reduction:

Direct Coupling of Preformed Fragments

-

Buchwald-Hartwig Amination: Coupling a brominated isopropoxybenzene with 2-methylimidazole via palladium catalysis .

Yield Optimization and Challenges

-

Steric Hindrance: The isopropoxy group may slow reaction kinetics, necessitating elevated temperatures .

-

Byproduct Formation: Competing substitutions at C2 or C6 positions require careful regioselective control.

Physicochemical Properties

Molecular and Thermal Characteristics

Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume